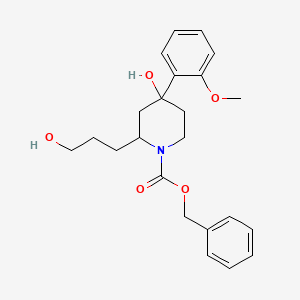
Benzyl 4-hydroxy-2-(3-hydroxypropyl)-4-(2-methoxyphenyl)piperidine-1-carboxylate
Cat. No. B8327900
M. Wt: 399.5 g/mol
InChI Key: RLHUUWZGXAPKJV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US08859776B2
Procedure details


To a solution of benzyl 2-allyl-4-hydroxy-4-(2-methoxyphenyl)piperidine-1-carboxylate 131 (220 mg, 0.58 mmol) in THF (2 mL), 0.5 M of 9-BBN in THF (3.5 mL) was added. The reaction solution was stirred at r.t for 16 hr and then 10% NaOH (3 mL) and H2O2 (3 mL) were added. After stirring for 30 mins, the reaction mixture was extracted with ethyl acetate. After removal of solvent, the crude product was purified by silica gel chromatography (gradient, 30% to 75% EtOAc/hexanes) to give benzyl 4-hydroxy-2-(3-hydroxypropyl)-4-(2-methoxyphenyl)piperidine-1-carboxylate 132. LC/MS RT (2.25 min method)=1.228 min. Mass observed: 400.2 (M+H).
Name
benzyl 2-allyl-4-hydroxy-4-(2-methoxyphenyl)piperidine-1-carboxylate
Quantity
220 mg
Type
reactant
Reaction Step One






Identifiers


|
REACTION_CXSMILES
|
C[O:2][C:3]1([C:42]2[CH:58]=[CH:57][CH:56]=[CH:55][C:43]=2[O:44][CH2:45]CCC2(C(O)=O)CCC2)[CH2:8][CH2:7][N:6]([C:9]([C@]2(OC3C=C(C(F)(F)F)SC=3)CCCN(C(=O)C3C(C(F)(F)F)=CC=CN=3)[C@@H]2CCC)=[O:10])[CH2:5][CH2:4]1.[OH-:59].[Na+].OO.[CH2:63]1C[O:66][CH2:65][CH2:64]1>B1C2CCCC1CCC2>[OH:2][C:3]1([C:42]2[CH:58]=[CH:57][CH:56]=[CH:55][C:43]=2[O:44][CH3:45])[CH2:4][CH2:5][N:6]([C:9]([O:10][CH2:3][C:42]2[CH:58]=[CH:57][CH:56]=[CH:55][CH:43]=2)=[O:59])[CH:7]([CH2:63][CH2:64][CH2:65][OH:66])[CH2:8]1 |f:1.2|
|
Inputs


Step One
|
Name
|
benzyl 2-allyl-4-hydroxy-4-(2-methoxyphenyl)piperidine-1-carboxylate
|
|
Quantity
|
220 mg
|
|
Type
|
reactant
|
|
Smiles
|
COC1(CCN(CC1)C(=O)[C@]1([C@H](N(CCC1)C(C1=NC=CC=C1C(F)(F)F)=O)CCC)OC1=CSC(=C1)C(F)(F)F)C1=C(OCCCC2(CCC2)C(=O)O)C=CC=C1
|
|
Name
|
|
|
Quantity
|
2 mL
|
|
Type
|
reactant
|
|
Smiles
|
C1CCOC1
|
|
Name
|
|
|
Quantity
|
3.5 mL
|
|
Type
|
reactant
|
|
Smiles
|
C1CCOC1
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
B1C2CCCC1CCC2
|
Conditions


Stirring
|
Type
|
CUSTOM
|
|
Details
|
The reaction solution was stirred at r.t for 16 hr
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


STIRRING
|
Type
|
STIRRING
|
|
Details
|
After stirring for 30 mins
|
|
Duration
|
30 min
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
the reaction mixture was extracted with ethyl acetate
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
After removal of solvent
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the crude product was purified by silica gel chromatography (gradient, 30% to 75% EtOAc/hexanes)
|
Outcomes


Product
Details
Reaction Time |
16 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
OC1(CC(N(CC1)C(=O)OCC1=CC=CC=C1)CCCO)C1=C(C=CC=C1)OC
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
